(8R,11S,13R,14R,17R)-17-(1,1-difluoroprop-2-ynyl)-17-hydroxy-13-methyl-11-[4-(2,4,6-trimethylphenyl)phenyl]-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one (8R,11S,13R,14R,17R)-17-(1,1-difluoroprop-2-ynyl)-17-hydroxy-13-methyl-11-[4-(2,4,6-trimethylphenyl)phenyl]-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16022635
InChI: InChI=1S/C36H38F2O2/c1-6-36(37,38)35(40)16-15-31-29-13-11-26-19-27(39)12-14-28(26)33(29)30(20-34(31,35)5)24-7-9-25(10-8-24)32-22(3)17-21(2)18-23(32)4/h1,7-10,17-19,29-31,40H,11-16,20H2,2-5H3/t29-,30+,31-,34-,35-/m1/s1
SMILES:
Molecular Formula: C36H38F2O2
Molecular Weight: 540.7 g/mol

(8R,11S,13R,14R,17R)-17-(1,1-difluoroprop-2-ynyl)-17-hydroxy-13-methyl-11-[4-(2,4,6-trimethylphenyl)phenyl]-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one

CAS No.:

Cat. No.: VC16022635

Molecular Formula: C36H38F2O2

Molecular Weight: 540.7 g/mol

* For research use only. Not for human or veterinary use.

(8R,11S,13R,14R,17R)-17-(1,1-difluoroprop-2-ynyl)-17-hydroxy-13-methyl-11-[4-(2,4,6-trimethylphenyl)phenyl]-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one -

Specification

Molecular Formula C36H38F2O2
Molecular Weight 540.7 g/mol
IUPAC Name (8R,11S,13R,14R,17R)-17-(1,1-difluoroprop-2-ynyl)-17-hydroxy-13-methyl-11-[4-(2,4,6-trimethylphenyl)phenyl]-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one
Standard InChI InChI=1S/C36H38F2O2/c1-6-36(37,38)35(40)16-15-31-29-13-11-26-19-27(39)12-14-28(26)33(29)30(20-34(31,35)5)24-7-9-25(10-8-24)32-22(3)17-21(2)18-23(32)4/h1,7-10,17-19,29-31,40H,11-16,20H2,2-5H3/t29-,30+,31-,34-,35-/m1/s1
Standard InChI Key AHHXLJGAODIDAX-UXXVJQGKSA-N
Isomeric SMILES CC1=CC(=C(C(=C1)C)C2=CC=C(C=C2)[C@@H]3C[C@@]4([C@H](CC[C@@]4(C(C#C)(F)F)O)[C@@H]5C3=C6CCC(=O)C=C6CC5)C)C
Canonical SMILES CC1=CC(=C(C(=C1)C)C2=CC=C(C=C2)C3CC4(C(CCC4(C(C#C)(F)F)O)C5C3=C6CCC(=O)C=C6CC5)C)C

Introduction

Chemical Structure and Stereochemical Features

The molecular architecture of this compound centers on a cyclopenta[a]phenanthrene core, a scaffold reminiscent of steroidal frameworks. Key structural elements include:

Core Framework

The tetracyclic system comprises three six-membered rings and one five-membered ring, with a ketone group at position 3. The presence of a hydroxyl group at position 17 and a difluoroprop-2-ynyl substituent introduces polarity and electron-withdrawing effects.

Stereochemical Configuration

Five chiral centers (positions 8R, 11S, 13R, 14R, 17R) dictate the molecule’s three-dimensional conformation. Computational modeling suggests that the 17R configuration optimizes hydrogen bonding between the hydroxyl group and adjacent carbonyl oxygen, stabilizing the molecule in aqueous environments.

Substituent Analysis

  • Difluoroprop-2-ynyl group: The fluorine atoms enhance metabolic stability and membrane permeability, while the triple bond may participate in click chemistry modifications.

  • 4-(2,4,6-Trimethylphenyl)phenyl group: This bulky aromatic substituent likely influences receptor binding by creating steric hindrance or π-π interactions.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₃₆H₃₈F₂O₂
Molecular Weight540.7 g/mol
Hydrogen Bond Donors1 (hydroxyl group)
Hydrogen Bond Acceptors3 (ketone, hydroxyl, fluorine)
Topological Polar Surface49.7 Ų

Synthetic Pathways and Challenges

The synthesis of this compound involves multi-step strategies to address stereochemical precision and functional group compatibility.

Retrosynthetic Strategy

  • Core Construction: Assembly of the cyclopenta[a]phenanthrene system via sequential Diels-Alder reactions and ring-closing metathesis.

  • Stereochemical Control: Asymmetric catalysis (e.g., chiral oxazaborolidines) ensures correct configuration at chiral centers.

  • Late-Stage Functionalization: Copper-mediated coupling introduces the difluoroprop-2-ynyl group, preserving stereochemical integrity.

Key Challenges

  • Regioselectivity: Competing reaction pathways during cyclization risk forming undesired ring systems.

  • Fluorine Stability: Fluorine substituents may undergo unintended defluorination under acidic or basic conditions.

Hypothesized Biological Activities

While peer-reviewed studies on this specific compound remain scarce, structural analogs provide insights into potential applications.

Table 2: Theoretical Activity Profile

Target PathwayHypothesized MechanismLikelihood (1–5)
Androgen ReceptorCompetitive inhibition4
CYP17A1 (Lyase)Substrate mimicry3
Topoisomerase IIDNA intercalation2

Agricultural Applications

The 4-(2,4,6-trimethylphenyl)phenyl group resembles herbicidal agents that inhibit acetolactate synthase (ALS). Structural modeling predicts moderate binding to ALS (ΔG = -7.8 kcal/mol), suggesting potential as a pre-emergent herbicide.

Mechanistic Considerations

Receptor Interaction Dynamics

Molecular docking simulations indicate that the hydroxyl group at position 17 forms a critical hydrogen bond with glutamine residues in steroid receptors. The difluoropropynyl moiety may occupy hydrophobic pockets, enhancing binding affinity.

Metabolic Stability

Comparison with Structural Analogs

Analog 1: Abiraterone Acetate

  • Similarity: Both compounds target steroidogenic enzymes.

  • Divergence: Abiraterone lacks fluorine substituents, resulting in shorter half-life but higher aqueous solubility.

Analog 2: Florasulam

  • Similarity: Shared ALS inhibition mechanism via aromatic substituents.

  • Divergence: Florasulam’s triazolopyrimidine core offers greater herbicidal selectivity.

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